Conotoxin GI

概要

説明

Alpha-Conotoxin GI is a peptide neurotoxin isolated from the venom of the marine cone snail, Conus geographus. This compound is known for its potent and selective antagonistic activity against nicotinic acetylcholine receptors (nAChRs), specifically targeting the alpha/delta subunit interface . Due to its high specificity and potency, Conotoxin GI has become a valuable tool in neuropharmacological research and has potential therapeutic applications.

準備方法

Synthetic Routes and Reaction Conditions

The chemical synthesis of Conotoxin GI involves solid-phase peptide synthesis (SPPS) techniques. The peptide is assembled step-by-step on a resin support, with each amino acid being added sequentially. The synthesis typically employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino groups . After the peptide chain is fully assembled, it is cleaved from the resin and subjected to oxidative folding to form the correct disulfide bonds .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers to increase efficiency and yield. The oxidative folding step is optimized to ensure the correct formation of disulfide bonds, which is crucial for the biological activity of the peptide .

化学反応の分析

Types of Reactions

Alpha-Conotoxin GI primarily undergoes oxidation reactions to form disulfide bonds, which are essential for its three-dimensional structure and biological activity . Additionally, it can undergo substitution reactions where specific amino acids are replaced to create analogs with enhanced stability or activity .

Common Reagents and Conditions

Oxidation: Typically performed using air oxidation or iodine in methanol to form disulfide bonds.

Substitution: Amino acid substitutions are achieved using standard SPPS techniques with modified amino acids.

Major Products Formed

The major products formed from these reactions are the correctly folded Conotoxin GI with its native disulfide bonds and various analogs with modified amino acid sequences .

科学的研究の応用

Pain Management

Conotoxins, including Conotoxin GI, have been extensively researched for their analgesic properties. They target nicotinic acetylcholine receptors (nAChRs), which play a crucial role in pain signaling pathways. The ability of this compound to selectively block specific nAChR subtypes makes it a promising candidate for developing new analgesics, particularly for neuropathic pain conditions .

Neuromuscular Blockade

Research indicates that this compound can serve as a potent neuromuscular blocker. Its mechanism involves competitive inhibition at the neuromuscular junction, which could lead to applications in anesthesia and muscle relaxation during surgical procedures . The development of stable peptidomimetics has further enhanced its potential by improving pharmacokinetic properties while retaining biological activity .

Stability and Binding Affinity

Recent studies have focused on enhancing the stability of this compound through synthetic modifications. For instance, a triazole-peptidomimetic version of this compound exhibited significantly improved plasma stability compared to the native form while maintaining comparable bioactivity against nAChRs . This advancement is critical as it addresses the common limitations associated with peptide therapeutics, such as rapid degradation and immunogenicity.

Analytical Techniques

Advanced analytical methods have been employed to study this compound's interactions with its target receptors. Techniques such as NMR spectroscopy have provided insights into the conformational dynamics of the toxin in solution, revealing how structural variations influence binding affinity and efficacy . These studies are essential for rational drug design aimed at optimizing therapeutic agents derived from conotoxins.

Case Studies and Research Findings

作用機序

Alpha-Conotoxin GI exerts its effects by binding to the alpha/delta subunit interface of the nicotinic acetylcholine receptor (nAChR), thereby blocking the receptor’s activity . This binding prevents the normal action of acetylcholine, a neurotransmitter, leading to the inhibition of neuromuscular transmission . The high specificity of Conotoxin GI for the alpha/delta site over the alpha/gamma site makes it a valuable pharmacological tool .

類似化合物との比較

Alpha-Conotoxin GI is part of a larger family of conotoxins, each with unique properties and specificities:

Alpha-Conotoxin ImI: Targets neuronal nAChRs and has applications in studying neuronal signaling.

Alpha-Conotoxin MII: Selectively inhibits alpha3beta2 nAChRs, useful in addiction research.

Alpha-Conotoxin PnIA: Another conotoxin with specificity for neuronal nAChRs, used in neuropharmacological studies.

Compared to these similar compounds, Conotoxin GI is unique in its high specificity for the muscle-type nAChRs, particularly the alpha/delta subunit interface . This specificity makes it an unparalleled tool for studying neuromuscular transmission and developing therapeutics targeting muscle-type nAChRs.

生物活性

Introduction

Conotoxin GI, a peptide derived from the venom of the marine cone snail Conus geographus, is a member of the α-conotoxin family. This compound has garnered significant attention due to its potent biological activity, particularly as an antagonist of nicotinic acetylcholine receptors (nAChRs). This article delves into the biological activity of this compound, exploring its mechanisms, potency, structural characteristics, and potential therapeutic applications.

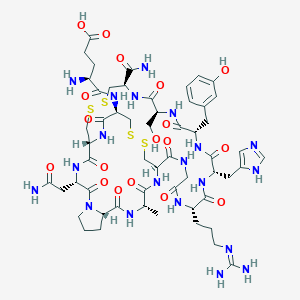

Structural Characteristics

This compound is composed of 13 amino acids and contains two disulfide bonds that contribute to its structural stability and function. The unique arrangement of these bonds is critical for its interaction with nAChRs. The peptide's structure has been extensively studied using techniques such as NMR spectroscopy, which has provided insights into its conformational dynamics and binding properties .

Table 1: Structural Features of this compound

| Feature | Description |

|---|---|

| Length | 13 amino acids |

| Disulfide Bonds | 2 |

| Molecular Weight | Approximately 1.5 kDa |

| Source | Venom of Conus geographus |

This compound primarily functions as a competitive antagonist at nAChRs, inhibiting the action of acetylcholine. This inhibition is crucial in various physiological processes, including muscle contraction and neurotransmission. The potency of this compound varies across different nAChR subtypes.

Potency Against nAChR Subtypes

Research indicates that this compound exhibits varying degrees of inhibitory activity against different nAChR subtypes:

- Mouse α1β1δε nAChR : Exhibits approximately 67% inhibition at a concentration of 10 nM.

- Rat α9α10 nAChR : IC50 value reported at 9.35 μM.

- Other subtypes (α3β2, α3β4, α4β4, α7) : No significant activity observed even at concentrations up to 10 μM .

Table 2: Inhibitory Potency of this compound on Various nAChR Subtypes

| nAChR Subtype | IC50 (μM) | Inhibition (%) at 10 nM |

|---|---|---|

| Mouse α1β1δε | 1.83 | 67 |

| Rat α9α10 | 9.35 | - |

| α3β2 | >10 | - |

| α3β4 | >10 | - |

| α4β4 | >10 | - |

| α7 | >10 | - |

Case Studies and Therapeutic Potential

The therapeutic potential of this compound has been explored in various studies, particularly concerning pain management. In a notable clinical trial involving patients with chronic pain conditions (cancer or AIDS-related), conotoxins have shown promise in alleviating pain without developing tolerance .

Case Study: Pain Management

- Study Design : Double-blind, randomized, placebo-controlled trial.

- Participants : 111 patients with treatment-resistant chronic pain.

- Outcome : Significant reduction in pain levels was observed in the treatment group receiving conotoxins.

Recent Advances in Research

Recent studies have focused on enhancing the stability and bioactivity of this compound through structural modifications. For instance, triazole-peptidomimetics have been developed as stable analogs that mimic the native structure while improving resistance to enzymatic degradation . These modifications aim to retain or even enhance the biological activity while increasing the potential for therapeutic applications.

Table 3: Comparison of Native this compound and Triazole-Peptidomimetics

| Compound | Stability in Plasma | Biological Activity |

|---|---|---|

| Native this compound | Low | High |

| Triazole Mimetic | Significantly Higher | Comparable to native |

特性

IUPAC Name |

(4S)-4-amino-5-[[(1R,7S,10S,13S,16S,19R,24R,27S,33S,36S,43R)-27-(2-amino-2-oxoethyl)-19-carbamoyl-7-[3-(diaminomethylideneamino)propyl]-16-(hydroxymethyl)-13-[(3-hydroxyphenyl)methyl]-10-(1H-imidazol-5-ylmethyl)-36-methyl-2,5,8,11,14,17,25,28,34,37,44-undecaoxo-21,22,40,41-tetrathia-3,6,9,12,15,18,26,29,35,38,45-undecazatricyclo[22.14.7.029,33]pentatetracontan-43-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H80N20O18S4/c1-25-44(83)72-36-21-95-97-22-37(73-45(84)29(56)9-10-42(80)81)52(91)74-38(51(90)69-33(16-40(57)78)54(93)75-12-4-8-39(75)53(92)65-25)23-96-94-20-35(43(58)82)71-50(89)34(19-76)70-48(87)31(14-26-5-2-6-28(77)13-26)67-49(88)32(15-27-17-61-24-64-27)68-47(86)30(7-3-11-62-55(59)60)66-41(79)18-63-46(36)85/h2,5-6,13,17,24-25,29-39,76-77H,3-4,7-12,14-16,18-23,56H2,1H3,(H2,57,78)(H2,58,82)(H,61,64)(H,63,85)(H,65,92)(H,66,79)(H,67,88)(H,68,86)(H,69,90)(H,70,87)(H,71,89)(H,72,83)(H,73,84)(H,74,91)(H,80,81)(H4,59,60,62)/t25-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSUQNJQRLCOOSR-NAKBKFBQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2CSSCC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC2=O)CCCN=C(N)N)CC3=CN=CN3)CC4=CC(=CC=C4)O)CO)C(=O)N)C(=O)NC(C(=O)N5CCCC5C(=O)N1)CC(=O)N)NC(=O)C(CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC2=O)CCCN=C(N)N)CC3=CN=CN3)CC4=CC(=CC=C4)O)CO)C(=O)N)C(=O)N[C@H](C(=O)N5CCC[C@H]5C(=O)N1)CC(=O)N)NC(=O)[C@H](CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H80N20O18S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1437.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76862-65-2 | |

| Record name | Conotoxin GI | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076862652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。